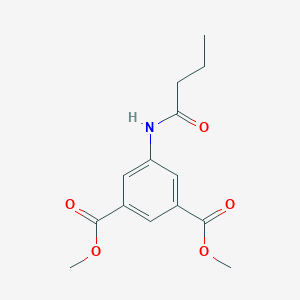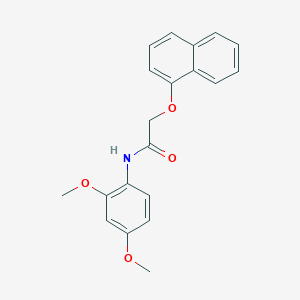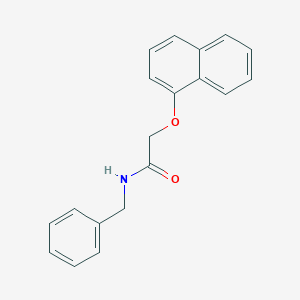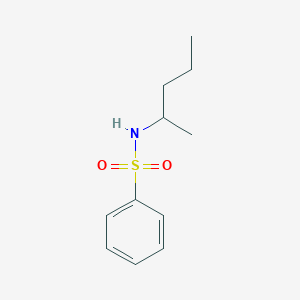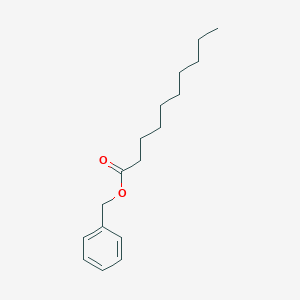
N-(2-chlorophenyl)-2-naphthalen-1-yloxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chlorophenyl)-2-naphthalen-1-yloxyacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as "Compound 22" and is a member of the amide class of compounds.
Mechanism of Action
Target of Action
It’s worth noting that many bioactive aromatic compounds, including those with an indole nucleus, have been found to bind with high affinity to multiple receptors . This suggests that N-(2-chlorophenyl)-2-naphthalen-1-yloxyacetamide may also interact with various cellular targets, contributing to its biological activity.
Mode of Action
Similar compounds have been shown to interact with their targets, leading to changes in cellular processes . For instance, some indole derivatives have been found to exhibit antiviral, anti-inflammatory, and anticancer activities .
Biochemical Pathways
Indole derivatives, which share structural similarities with this compound, have been found to impact a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Similar compounds have been found to exhibit various biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(2-chlorophenyl)-2-naphthalen-1-yloxyacetamide is its potent anticancer and antimicrobial activity. This makes it a valuable tool for studying cancer and bacterial infections in the laboratory. However, one of the limitations of this compound is its potential toxicity, which can make it difficult to work with.
Future Directions
There are several future directions for research on N-(2-chlorophenyl)-2-naphthalen-1-yloxyacetamide. One area of interest is the development of new derivatives of this compound with improved activity and decreased toxicity. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other areas of research, such as neurodegenerative diseases and inflammation.
In conclusion, N-(2-chlorophenyl)-2-naphthalen-1-yloxyacetamide is a promising compound with potent anticancer and antimicrobial activity. Its mechanism of action and biochemical and physiological effects make it a valuable tool for studying cancer and bacterial infections in the laboratory. However, further research is needed to fully understand its potential applications and to develop new derivatives with improved activity and decreased toxicity.
Synthesis Methods
The synthesis of N-(2-chlorophenyl)-2-naphthalen-1-yloxyacetamide involves the reaction of 2-chloroaniline with 1-naphthol in the presence of acetic anhydride to form the intermediate compound. This intermediate is then reacted with chloroacetyl chloride to produce the final product.
Scientific Research Applications
N-(2-chlorophenyl)-2-naphthalen-1-yloxyacetamide has been extensively studied for its potential applications in scientific research. It has been shown to have potent anticancer activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer. Additionally, it has been found to have antimicrobial activity against a range of bacterial strains.
properties
IUPAC Name |
N-(2-chlorophenyl)-2-naphthalen-1-yloxyacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO2/c19-15-9-3-4-10-16(15)20-18(21)12-22-17-11-5-7-13-6-1-2-8-14(13)17/h1-11H,12H2,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUTMHROXOLFSCK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC(=O)NC3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-2-naphthalen-1-yloxyacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


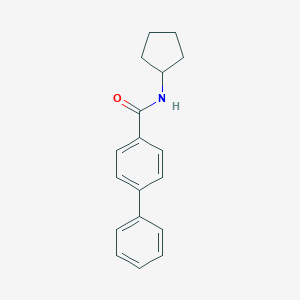
![Dimethyl 2-[(cyclopentylcarbonyl)amino]terephthalate](/img/structure/B484781.png)
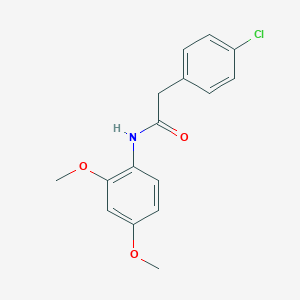
![Methyl 2-{[(5-chloro-2-methoxyphenyl)carbonyl]amino}benzoate](/img/structure/B484804.png)
